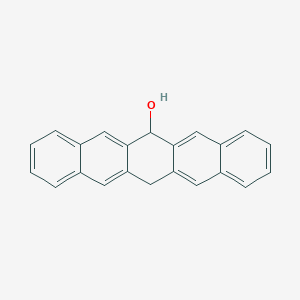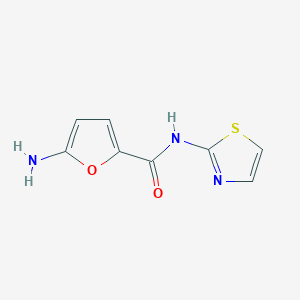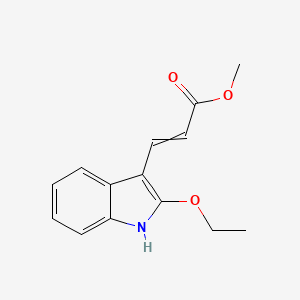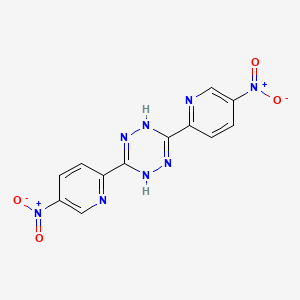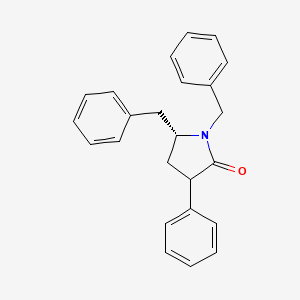![molecular formula C18H14N4O B14207495 n-[2-(1h-Pyrazol-4-yl)-1h-indol-5-yl]benzamide CAS No. 827318-33-2](/img/structure/B14207495.png)
n-[2-(1h-Pyrazol-4-yl)-1h-indol-5-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-[2-(1h-Pyrazol-4-yl)-1h-indol-5-yl]benzamide: is a compound that features a unique combination of pyrazole and indole moieties. These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds. The presence of the benzamide group further enhances its potential for diverse chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-[2-(1h-Pyrazol-4-yl)-1h-indol-5-yl]benzamide typically involves the condensation of pyrazole-4-carbaldehyde with o-phenylenediamine in the presence of chloro(trimethyl)silane and pyridine at 90°C under ambient air conditions . This method yields the desired compound efficiently and is considered straightforward.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of scalable and cost-effective reagents such as chloro(trimethyl)silane and pyridine suggests that the synthesis can be adapted for larger-scale production with appropriate optimization of reaction conditions.
Chemical Reactions Analysis
Types of Reactions: n-[2-(1h-Pyrazol-4-yl)-1h-indol-5-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The benzamide group allows for nucleophilic substitution reactions, where different nucleophiles can replace the amide group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated bonds.
Substitution: Substituted benzamides with various functional groups replacing the amide group.
Scientific Research Applications
Chemistry: n-[2-(1h-Pyrazol-4-yl)-1h-indol-5-yl]benzamide is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities .
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding, contributing to the understanding of biochemical pathways .
Medicine: Due to its structural similarity to known pharmacophores, this compound is investigated for its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities .
Industry: In the industrial sector, the compound is explored for its potential use in the development of new materials with specific chemical properties, such as catalysts and polymers .
Mechanism of Action
The mechanism of action of n-[2-(1h-Pyrazol-4-yl)-1h-indol-5-yl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s pyrazole and indole moieties allow it to bind to active sites of enzymes, inhibiting their activity and modulating biochemical pathways . This interaction can lead to various biological effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
n-[3-(1h-Benzimidazol-2-yl)-1h-pyrazol-4-yl]benzamide: This compound shares structural similarities with n-[2-(1h-Pyrazol-4-yl)-1h-indol-5-yl]benzamide but features a benzimidazole moiety instead of an indole.
4-Cinnamamido-N-(1-methyl-1h-pyrazol-5-yl)benzamide: Another similar compound with a pyrazole moiety, but with different substituents on the benzamide group.
Uniqueness: this compound is unique due to its combination of pyrazole and indole moieties, which are less commonly found together in a single compound.
Properties
CAS No. |
827318-33-2 |
|---|---|
Molecular Formula |
C18H14N4O |
Molecular Weight |
302.3 g/mol |
IUPAC Name |
N-[2-(1H-pyrazol-4-yl)-1H-indol-5-yl]benzamide |
InChI |
InChI=1S/C18H14N4O/c23-18(12-4-2-1-3-5-12)21-15-6-7-16-13(8-15)9-17(22-16)14-10-19-20-11-14/h1-11,22H,(H,19,20)(H,21,23) |
InChI Key |
WJRYIAHOPJZFMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)NC(=C3)C4=CNN=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3,6-Trimethylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14207420.png)
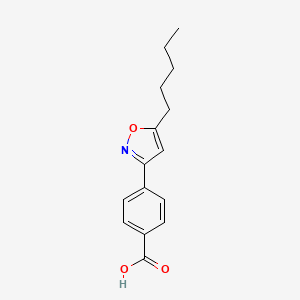
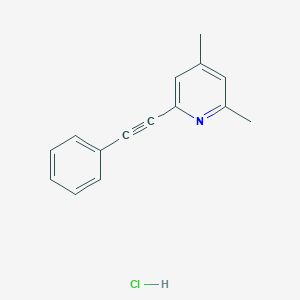
![3-{3-[Ethyl(3-phenylpropyl)amino]propyl}benzene-1,2-diol](/img/structure/B14207432.png)
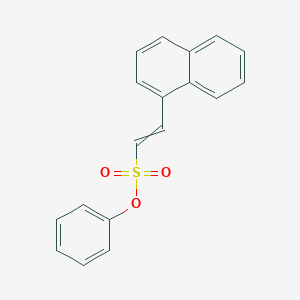
![1-(3-Methylphenyl)-3-[2-[(3-methylphenyl)carbamothioylamino]phenyl]thiourea](/img/structure/B14207438.png)

![N-[(2R)-1-(4-Fluorophenyl)-3-hydroxypropan-2-yl]-N'-phenylurea](/img/structure/B14207451.png)
